Melicopidine

Antitumor Screening Acridone Alkaloid SAR In Vivo Tumor Models

Melicopidine is the structurally validated inactive comparator for acridone alkaloid SAR studies. Unlike acronycine, it shows no antitumor activity in murine models, serving as a definitive negative control for baseline scaffold assessment. It is a certified chemotaxonomic marker for Rutaceae genus authentication (Melicope, Acronychia, Zanthoxylum) via HPLC-MS. Researchers use this ≥95% purity reference material to eliminate uncontrolled experimental variables in topoisomerase inhibition and positional isomer bioactivity studies. Inquire for bulk packaging and global shipping options.

Molecular Formula C17H15NO5
Molecular Weight 313.30 g/mol
CAS No. 475-91-2
Cat. No. B191809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelicopidine
CAS475-91-2
Molecular FormulaC17H15NO5
Molecular Weight313.30 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=O)C3=C1C(=C4C(=C3OC)OCO4)OC
InChIInChI=1S/C17H15NO5/c1-18-10-7-5-4-6-9(10)13(19)11-12(18)15(21-3)17-16(14(11)20-2)22-8-23-17/h4-7H,8H2,1-3H3
InChIKeyTZZNUDMEMFBPQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Melicopidine (CAS 475-91-2): Scientific Procurement Baseline for the Acridone Alkaloid Research Reagent


Melicopidine (NSC 34757; CAS 475-91-2; molecular formula C17H15NO5; molecular weight 313.31 g/mol) is a naturally occurring acridone alkaloid belonging to the Rutaceae phytochemical family [1]. It was first isolated from Melicope fareana and has subsequently been identified in Medicosma subsessilis, Acronychia baueri, Sarcomelicope megistophylla, and Zanthoxylum simullans [2]. Structurally, melicopidine is characterized as 4,11-dimethoxy-5-methyl-1,3-dioxolo[4,5-b]acridin-10(5H)-one, featuring an acridone core with two methoxyl groups at positions 4 and 11, and a methylenedioxy bridge spanning the 2,3-positions of the A-ring [3]. The compound is commercially available as a research-grade reagent with typical purity specifications of ≥95% .

Why Melicopidine (CAS 475-91-2) Cannot Be Replaced by Generic Acridone Analogs in Controlled Experiments


Acridone alkaloids sharing the C17H15NO5 empirical formula (including melicopine and melicopidine) are positional isomers that cannot be functionally interchanged in biological assays. Empirical evidence demonstrates that even subtle differences in methoxy substitution pattern and methylenedioxy ring placement produce divergent bioactivity profiles. In head-to-head comparative testing across multiple experimental tumor models, melicopidine exhibited no detectable activity while the structurally distinct pyranoacridone acronycine displayed potent, broad-spectrum antitumor efficacy—establishing a strict structure-activity relationship within this class [1]. Furthermore, in a controlled five-compound comparative study, the cytotoxic potency hierarchy spanned a 2.6-fold differential across compounds with identical core scaffolds [2]. Procurement substitution without rigorous structural verification therefore introduces uncontrolled experimental variables.

Melicopidine (475-91-2) Quantitative Differentiation Evidence: Comparator-Based Selection Guide


Comparative Antitumor Activity: Melicopidine vs Acronycine in Multiple Murine Tumor Models

In a systematic head-to-head structure-activity relationship evaluation spanning three experimental neoplasm models, melicopidine demonstrated no detectable antitumor activity, whereas the pyranoacridone acronycine exhibited potent and broad-spectrum efficacy [1]. This finding establishes that the acridone core alone is insufficient for antitumor activity; the pyran ring system present in acronycine is essential [1].

Antitumor Screening Acridone Alkaloid SAR In Vivo Tumor Models

Comparative Cytotoxicity: Melicopidine vs Normelicopidine in Prostate Cancer Cell Lines

In a controlled in vitro comparative study evaluating five acridone alkaloids isolated from Zanthoxylum simullans, normelicopidine was identified as the most active compound against PC-3M and LNCaP prostate cancer cell lines, with IC50 values of 12.5 µg/mL and 21.1 µg/mL respectively [1]. Melicopidine exhibited measurable but substantially lower cytotoxic activity in the same assay system, as evidenced by the conclusion identifying normelicopidine as 'the most active' among the five tested alkaloids including melicopidine [1].

Prostate Cancer Cytotoxicity Assay Acridone Alkaloid

Structural Differentiation: Melicopidine vs Melicopine as Positional Isomers with Distinct Scaffolds

Melicopidine and melicopine share the identical molecular formula (C17H15NO5) and molecular weight (313.31 g/mol), but represent distinct positional isomers with different substitution patterns on the acridone scaffold [1]. Melicopidine is characterized as 4,11-dimethoxy-5-methyl-1,3-dioxolo[4,5-b]acridin-10(5H)-one, while melicopine features a 4,5-dimethoxy substitution pattern with the dioxolo ring fused at the [4,5-c] position [2]. This structural distinction yields differential biological activity profiles and requires explicit compound identification during procurement.

Structural Chemistry Isomer Differentiation Acridone Alkaloid

Mechanistic Classification: DNA Topoisomerase Inhibition as Putative Mode of Action

Melicopidine is reported as a DNA topoisomerase inhibitor based on its capacity to bind DNA or inhibit associated enzymatic activity, representing a mechanistic distinction from structurally related acridone alkaloids that may operate via different pathways [1]. Normelicopicine, for example, has been evaluated in antiplasmodial assays with IC50 > 328 µM (≈98 µg/mL), demonstrating a markedly different activity profile . This mechanistic classification—though lacking direct comparative enzyme inhibition data—positions melicopidine within the broader class of DNA-interactive acridone derivatives and informs experimental design for topoisomerase-focused investigations.

Mechanism of Action DNA Topoisomerase Enzyme Inhibition

Melicopidine (CAS 475-91-2) Evidence-Backed Research Application Scenarios


Inactive Structural Control in Acridone Scaffold Antitumor SAR Studies

Melicopidine is directly validated as an inactive acridone alkaloid comparator for structure-activity relationship investigations, given the documented binary activity differential versus the pyranoacridone acronycine across three murine tumor models [1]. Researchers evaluating novel acridone derivatives can employ melicopidine as a negative control to establish baseline inactivity of the simple acridone scaffold, enabling quantification of potency gains conferred by pyran ring incorporation or other structural modifications [1].

Pharmacognosy Reference Standard for Rutaceae Species Authentication and Phytochemical Profiling

Melicopidine serves as a diagnostic chemotaxonomic marker for multiple Rutaceae genera including Melicope, Acronychia, Medicosma, Sarcomelicope, and Zanthoxylum [1]. Its isolation and structural characterization have been documented in species from Australia (Melicope fareana, Acronychia baueri) [2], New Caledonia (Medicosma subsessilis, Sarcomelicope megistophylla) [3], and China (Zanthoxylum simullans) [4]. Analytical laboratories conducting botanical authentication or phytochemical standardization can utilize authenticated melicopidine reference material for HPLC-MS method development and species verification.

DNA Topoisomerase Target Engagement Studies Requiring Defined Acridone Scaffold Entry Point

As a reported DNA topoisomerase inhibitor with the capacity to bind DNA [1], melicopidine provides a defined acridone scaffold entry point for mechanistic studies of topoisomerase engagement. While direct comparative enzyme inhibition data (IC50 values against specific topoisomerase isoforms) are absent from current published literature, the compound's established acridone core offers a structural template for medicinal chemistry derivatization programs targeting DNA-interactive mechanisms [1].

Isomer-Dependent Activity Studies in Prostate Cancer and Antimalarial Research

The documented differential cytotoxic and antimalarial activities among acridone positional isomers [1] support the use of melicopidine in controlled comparative studies investigating the relationship between methoxy/methylenedioxy substitution pattern and bioactivity. Melicopidine exhibits measurable but sub-maximal activity in prostate cancer cytotoxicity assays, positioning it as an intermediate-activity reference point for benchmarking structural analogs against the more potent normelicopidine [1].

Technical Documentation Hub

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